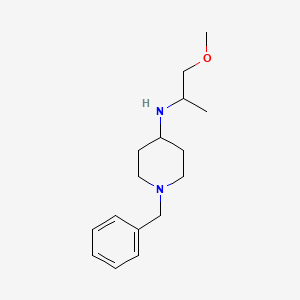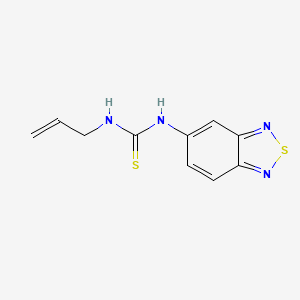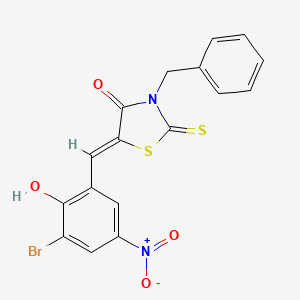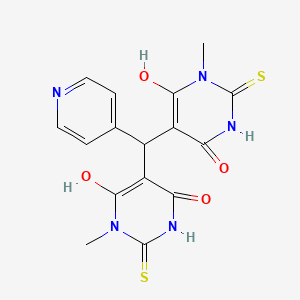
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine, also known as BMPEA, is a chemical compound that belongs to the class of phenethylamines. It was originally developed as a decongestant and appetite suppressant, but its use in dietary supplements has been banned by the FDA due to safety concerns. Despite this, BMPEA remains a subject of scientific research, particularly in the fields of pharmacology and neuroscience.
作用機序
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by increasing the release of neurotransmitters such as norepinephrine and dopamine, which are involved in regulating mood, attention, and arousal. 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine has been shown to have a wide range of effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, which can lead to hyperglycemia. In the brain, 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine has been shown to increase alertness, attention, and mood, but can also cause anxiety and agitation at higher doses.
実験室実験の利点と制限
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine is a useful tool for studying the effects of sympathomimetic agents on the body and brain. It can be used to investigate the mechanisms underlying conditions such as ADHD and depression, and to test the efficacy of potential treatments. However, its use is limited by safety concerns and the potential for abuse.
将来の方向性
There are several areas of research that could benefit from further investigation of 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine. These include:
1. Developing safer and more effective sympathomimetic agents for the treatment of neurological and psychiatric disorders.
2. Investigating the long-term effects of 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine on the cardiovascular system and other organs.
3. Exploring the potential for 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine to be used as a cognitive enhancer or performance-enhancing drug.
4. Studying the effects of 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine on different populations, such as children and the elderly, to better understand its safety and efficacy.
5. Investigating the potential for 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine to interact with other drugs and substances, such as caffeine and alcohol, and the implications for drug safety and addiction risk.
In conclusion, 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine is a chemical compound with a complex pharmacological profile. While its use in dietary supplements has been banned, it remains an important subject of scientific research. Further investigation of 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine could lead to new treatments for neurological and psychiatric disorders, as well as a better understanding of the effects of sympathomimetic agents on the body and brain.
合成法
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine can be synthesized through a multi-step process starting from benzyl chloride and 2-methoxy-1-methylethylamine. The intermediate product is then reacted with piperidine to form 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine. The purity of the final product can be improved through recrystallization and other purification techniques.
科学的研究の応用
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine has been studied for its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and ADHD. It has also been investigated for its effects on the cardiovascular system, as it has been shown to increase blood pressure and heart rate in animal models.
特性
IUPAC Name |
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(13-19-2)17-16-8-10-18(11-9-16)12-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUMJWZFLIZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)


methyl]propanamide](/img/structure/B5108770.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
